molecular formula C7H18BF2NSi B14062722 N-tert-Butyl-N-(difluoroboranyl)-1,1,1-trimethylsilanamine CAS No. 100103-30-8

N-tert-Butyl-N-(difluoroboranyl)-1,1,1-trimethylsilanamine

Cat. No.: B14062722
CAS No.: 100103-30-8
M. Wt: 193.12 g/mol
InChI Key: ANUWFKNJPDQJKF-UHFFFAOYSA-N
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Description

Boranamine, N-(1,1-dimethylethyl)-1,1-difluoro-N-(trimethylsilyl)- is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structural properties, which include a boron-nitrogen bond and the presence of both fluorine and silicon atoms. These features make it a valuable compound for research and industrial applications.

Preparation Methods

The synthesis of Boranamine, N-(1,1-dimethylethyl)-1,1-difluoro-N-(trimethylsilyl)- typically involves the reaction of boron-containing compounds with amines and silylating agents. One common method includes the reaction of a boronic ester with a trimethylsilyl amine under controlled conditions. Industrial production methods may involve large-scale reactions using specialized equipment to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Boranamine, N-(1,1-dimethylethyl)-1,1-difluoro-N-(trimethylsilyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the fluorine atoms are replaced by other functional groups using appropriate reagents.

Common reagents and conditions for these reactions include solvents like tetrahydrofuran (THF) and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Boranamine, N-(1,1-dimethylethyl)-1,1-difluoro-N-(trimethylsilyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-nitrogen bonds.

    Biology: The compound is studied for its potential use in drug delivery systems due to its unique structural properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Boranamine, N-(1,1-dimethylethyl)-1,1-difluoro-N-(trimethylsilyl)- involves its interaction with molecular targets through its boron-nitrogen bond. This interaction can lead to the formation of stable complexes with other molecules, influencing various biochemical pathways. The presence of fluorine and silicon atoms also contributes to its reactivity and stability.

Comparison with Similar Compounds

Boranamine, N-(1,1-dimethylethyl)-1,1-difluoro-N-(trimethylsilyl)- can be compared with other similar compounds such as:

    Boranamine, N-(1,1-dimethylethyl)-1,1-diethyl-: This compound lacks the fluorine atoms, making it less reactive in certain chemical reactions.

    Boranamine, 1-chloro-N,1-bis(1,1-dimethylethyl)-N-(trimethylsilyl)-:

The uniqueness of Boranamine, N-(1,1-dimethylethyl)-1,1-difluoro-N-(trimethylsilyl)- lies in its combination of boron, nitrogen, fluorine, and silicon atoms, which provide it with distinct chemical and physical properties.

Properties

CAS No.

100103-30-8

Molecular Formula

C7H18BF2NSi

Molecular Weight

193.12 g/mol

IUPAC Name

N-difluoroboranyl-2-methyl-N-trimethylsilylpropan-2-amine

InChI

InChI=1S/C7H18BF2NSi/c1-7(2,3)11(8(9)10)12(4,5)6/h1-6H3

InChI Key

ANUWFKNJPDQJKF-UHFFFAOYSA-N

Canonical SMILES

B(N(C(C)(C)C)[Si](C)(C)C)(F)F

Origin of Product

United States

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